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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of various sample types

for the analysis of Carbon-14 (¹⁴C) using Liquid Scintillation Counting (LSC). Proper sample

preparation is critical for obtaining accurate and reliable results.[1] The goal is to create a

homogeneous mixture of the sample and the scintillation cocktail to ensure optimal energy

transfer and light emission.[1]

General Considerations
Before proceeding with specific protocols, several factors must be considered:

Sample Type: The nature of the sample (e.g., aqueous, organic, solid) will dictate the most

appropriate preparation method.[1]

Quenching: Quenching is the reduction of the light output in the scintillation process, leading

to a lower measured count rate. It can be caused by color in the sample (color quenching) or

by chemical substances that interfere with the energy transfer (chemical quenching).[2][3]

Quench correction methods are essential for accurate quantification.[2][3][4][5]

Chemiluminescence: This is the production of light from chemical reactions within the vial,

which can be a source of interference. It is often observed with alkaline samples.[1] Using

appropriate cocktails and allowing for a waiting period before counting can minimize this

effect.[1]
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Scintillation Cocktail Selection: The choice of scintillation cocktail is crucial and depends on

the sample type, volume, and properties.[1] Cocktails are designed to handle different levels

of aqueous content, sample composition, and to resist quenching and chemiluminescence.

Sample Preparation Workflow Overview
The general workflow for preparing samples for ¹⁴C analysis by LSC involves several key

stages, from initial sample collection and processing to the final counting and data analysis.
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Caption: General workflow for ¹⁴C sample preparation and analysis by LSC.
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Protocols for Biological Samples
Biological samples are frequently analyzed in drug metabolism studies and environmental

research.[1] The complexity of these matrices often requires specific preparation techniques to

ensure accurate results.

Plasma and Serum
Direct addition is a common method for plasma and serum samples. However, protein

precipitation can be an issue.

Protocol: Direct Addition of Plasma/Serum

Pipette up to 1 mL of plasma or serum into a 20 mL glass scintillation vial.[1]

Add 10-15 mL of a high-capacity scintillation cocktail such as Ultima Gold™.[1]

To minimize protein precipitation, 1 mL of ethanol or isopropanol can be added per 10 mL of

cocktail.[1]

Cap the vial tightly and shake vigorously until the sample is fully dispersed and the solution

is clear.

If precipitation occurs, it is recommended to count the samples within 24 hours of

preparation.[1]

Allow the samples to adapt to the counter's temperature and dark conditions for at least 1

hour before counting to reduce chemiluminescence and phosphorescence.

Protocol: Solubilization of Plasma/Serum

For samples that are difficult to count directly, solubilization is an effective alternative.

To 1.0 mL of plasma or serum in a glass scintillation vial, add 1.0 mL of a solubilizing agent

like SOLVABLE™ or Soluene-350.

Incubate the mixture at 55–60 °C for 1 hour.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.revvity.com/ask/sample-preparation-lsc
https://www.revvity.com/ask/sample-preparation-lsc
https://www.revvity.com/ask/sample-preparation-lsc
https://www.revvity.com/ask/sample-preparation-lsc
https://www.revvity.com/ask/sample-preparation-lsc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To reduce color quenching, add 0.3 mL to 0.5 mL of 30% hydrogen peroxide in 0.1 mL

portions, gently agitating between additions to allow foaming to subside.

Let the vial stand at room temperature for 15 to 30 minutes to complete the reaction.

Add 10-15 mL of a suitable scintillation cocktail (e.g., Hionic-Fluor™, Ultima Gold™).

Cap and shake until homogeneous.

Temperature and light adapt for 1 hour before counting.

Whole Blood
Whole blood is a challenging matrix due to its high color content, which causes significant color

quenching. Direct addition is not recommended.[6]

Protocol: Solubilization of Whole Blood

Add a maximum of 0.5 mL of whole blood to a glass scintillation vial.

Add 1.0 mL of SOLVABLE™.

Incubate the sample at 55–60 °C for 1 hour. The sample will appear brown/green.

Add 0.1 mL of 0.1 M EDTA-di-sodium salt solution to reduce foaming.

Carefully add 0.3 mL to 0.5 mL of 30% hydrogen peroxide in 0.1 mL increments, allowing the

reaction to subside between additions. This will decolorize the sample.

Cap the vial tightly and continue to incubate at 55–60 °C for another hour. The color should

change to pale yellow.

Cool the vial to room temperature.

Add 10 to 15 mL of a scintillation cocktail such as Ultima Gold™, Opti-Fluor™, or Hionic-

Fluor™. Using a larger volume of cocktail (15 mL) can help to further reduce color quench.

Temperature and light adapt for 1 hour before counting.
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Urine
Urine samples can often be counted directly, but color quenching can be a significant issue,

especially with high sample loads.[1]

Protocol: Direct Addition of Urine

Pipette up to 3 mL of urine into a 20 mL scintillation vial to minimize color quench.[1]

Add 10-15 mL of a high-capacity aqueous scintillation cocktail like Ultima Gold™ or Ultima

Gold™ LLT.[1]

Cap the vial and shake thoroughly to ensure a homogeneous mixture.

If protein precipitation is observed, the addition of ethanol or isopropanol may be necessary,

and counting should be completed within 24 hours.[1]

Allow for a 1-hour adaptation period in the LSC before counting.

Feces
Feces are a complex solid matrix requiring digestion and decolorization before counting.

Protocol: Solubilization of Feces

Weigh 50 to 150 mg of feces into a 20 mL glass scintillation vial.[6]

Add 0.5 mL of sodium hypochlorite solution and cap the vial tightly.[6]

Heat the vial in an oven or water bath at 50–55 °C for 30 to 60 minutes with occasional

swirling.[6]

Cool the sample to room temperature.[6]

Carefully uncap the vial and use a gentle stream of air or nitrogen to blow out any remaining

chlorine gas.[6]

Add 15 mL of Hionic-Fluor™ and shake until a clear mixture is formed.[6]
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Temperature and light adapt for 1 hour before counting.[6]

Tissues
For solid tissues, complete solubilization or combustion is necessary.

Protocol: Tissue Solubilization

Place a weighed tissue sample (up to 300 mg) into a 20 mL glass scintillation vial.

Add a sufficient volume of tissue solubilizer (e.g., SOLVABLE™ or Soluene-350), typically 1-

2 mL, to completely cover the tissue.

Incubate at 50-60°C until the tissue is completely dissolved. This may take several hours.

Cool the digest to room temperature.

If the solution is colored, decolorize by adding 30% hydrogen peroxide dropwise until the

color disappears.

Neutralize any excess alkali with a weak acid (e.g., acetic acid) to prevent

chemiluminescence.

Add 10-15 mL of a suitable scintillation cocktail and mix thoroughly.

Dark and temperature adapt for at least one hour before counting.

Sample Loading and Cocktail Performance for
Biological Samples

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://resources.revvity.com/pdfs/app-lsc-sample-prep-biological-samples.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Type
Scintillation
Cocktail

Max Sample
Load (in 10 mL
cocktail)

Counting
Efficiency

Notes

Plasma/Serum Ultima Gold™ 1 mL[1] High
Reproducible

counting.[1]

Urine Ultima Gold™ 8 mL[1] Good

High sample

loading capacity.

[1]

Urine
Ultima Gold™

LLT
10 mL[1] Good

Very high sample

loading capacity.

[1]

Milk Ultima Gold™ 0.5 mL[6] Good

Haziness may

occur above this

volume.[6]

Milk Insta-Gel Plus 2.0 mL[6] Good

Good capacity

for milk samples.

[6]

Milk Pico-Fluor 40 2.5 mL[6] Good
High capacity for

milk samples.[6]

Protocols for Environmental Samples
Aqueous Samples (Water)
For aqueous samples with low levels of dissolved solids, direct counting is often feasible. For

dissolved inorganic carbon (DIC), a CO₂ trapping method is employed.

Protocol: Direct Absorption of ¹⁴CO₂ from Water

This method is suitable for measuring the ¹⁴C activity of dissolved inorganic carbon (DIC).[7]

Acidify the water sample to convert all DIC to CO₂.

Bubble a carrier gas (e.g., nitrogen) through the sample to drive the CO₂ out of the solution.
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Pass the gas stream through a trapping solution, such as Carbo-Sorb® E or a similar CO₂-

absorbing cocktail, contained within a scintillation vial.

Once trapping is complete, add a suitable scintillation cocktail (e.g., Permafluor® E+) to the

trapping solution.

Mix thoroughly and count after a suitable adaptation period.

Direct CO2 Absorption from Water

Water Sample
(containing 14C-DIC)

Acidification
(converts DIC to CO2)

Purging with N2 Gas
(releases CO2 from water)

Trapping CO2 in
Absorbing Cocktail
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Caption: Workflow for ¹⁴CO₂ trapping from aqueous samples.
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Soil and Sediments
For soil and sediment samples, combustion to convert organic carbon to ¹⁴CO₂ is the standard

method.

Protocol: Sample Combustion

Dry and homogenize the soil or sediment sample.

Weigh a subsample into a combustible container (e.g., a cellulose cone).

Combust the sample in a sample oxidizer at high temperatures (e.g., 900°C) in a stream of

oxygen.[8]

The resulting ¹⁴CO₂ is automatically trapped in a CO₂-absorbing scintillation cocktail.[8]

The vial is then ready for counting after a brief cooling and adaptation period.

Plant Tissues
Similar to soil, plant tissues are typically analyzed following combustion. For certain thin tissue

samples, a digestion and decolorization method can be used.[9]

Protocol: Digestion of Plant Tissue

Fix thin plant tissue samples in a scintillation vial with a solution of ethanol and acetic acid

(3:1).[9]

Decolorize the sample using commercial bleach.[9]

Add the scintillation liquid and mix thoroughly.[9]

Allow for dark and temperature adaptation before counting.

Advanced Sample Preparation Techniques
For samples with very low ¹⁴C activity or for high-precision measurements, more complex

preparation methods are used.
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Benzene Synthesis
This method involves converting the sample carbon into benzene, which is an excellent solvent

for LSC and results in very high counting efficiencies.

Workflow of Benzene Synthesis

Combustion: The sample is combusted to produce CO₂.

Carbide Formation: The CO₂ is reacted with molten lithium to form lithium carbide.

Acetylene Production: The lithium carbide is hydrolyzed with water to produce acetylene gas.

Trimerization: The acetylene is passed over a catalyst to trimerize it into benzene.

Counting: A scintillator (e.g., butyl-PBD) is dissolved in the synthesized benzene, and the

sample is counted.[10]
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Benzene Synthesis for High-Precision 14C Analysis

Sample containing 14C

Combustion to CO2

Reaction with Li
to form Li2C2

Hydrolysis to
Acetylene (C2H2)

Catalytic Trimerization
to Benzene (C6H6)

Dissolve Scintillator
& LSC Counting

Click to download full resolution via product page

Caption: Key steps in the benzene synthesis protocol for LSC.

CO₂ Trapping with Molecular Sieves
An alternative to liquid absorbers, zeolite molecular sieves can be used to trap CO₂ from a gas

stream.[11][12][13][14] The trapped CO₂ is then released by heating for subsequent analysis.

[12][13] This method is particularly useful for field sampling of respired CO₂.[11][14]

Comparison of ¹⁴C Preparation Methods
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Method Principle Advantages Disadvantages
Typical
Applications

Direct Addition

Sample is

directly mixed

with the

scintillation

cocktail.

Simple, rapid,

and inexpensive.

[1]

Prone to

quenching and

phase

separation;

limited sample

capacity.[1]

Aqueous

solutions, urine,

some organic

solvents.

Solubilization

Strong bases or

enzymes are

used to dissolve

the sample

matrix.

Handles complex

biological

matrices; can

improve counting

efficiency.[6]

Can cause

chemiluminescen

ce; may require

heating and

decolorization.

Tissues, blood,

feces, plant

material.

Combustion

Sample is

oxidized to CO₂,

which is then

trapped.

Eliminates color

and chemical

quenching; high

recovery.[8]

Requires

specialized

equipment

(sample

oxidizer); not

suitable for

volatile

radionuclides.[9]

Solid samples,

colored liquids,

soils, biological

materials.

CO₂ Absorption

(LSC-A)

CO₂ from

combustion is

absorbed into an

alkaline solution.

Relatively simple

and inexpensive.

[15]

Lower counting

efficiency

compared to

benzene

synthesis.[15]

Geological,

hydrological, and

environmental

samples.[15]

Benzene

Synthesis (LSC-

B)

Sample carbon is

converted to

benzene for

counting.

High counting

efficiency

(around 83%);

low background;

large dating

range.[15]

Complex, time-

consuming, and

requires

specialized

vacuum line.

Archaeological

dating, low-level

environmental

samples.[15]
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Quench Correction
Accurate quantification of ¹⁴C requires correction for quenching.[2] Modern liquid scintillation

counters have automated methods for quench correction, typically using an external standard

source.[3][5] A quench curve is generated by measuring a series of standards with known

activity and increasing amounts of a quenching agent.[2][4][5] The counting efficiency for

unknown samples is then determined from this curve based on a quench indicating parameter

(QIP).[3][5]

This document provides a foundational guide to sample preparation for ¹⁴C analysis by LSC.

For specific applications, further optimization of these protocols may be necessary. Always

consult the manufacturer's recommendations for scintillation cocktails and instruments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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